2-Bromo-6-(oxiran-2-yl)pyridine
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Overview
Description
2-Bromo-6-(oxiran-2-yl)pyridine is an organic compound that features a bromine atom and an epoxide group attached to a pyridine ring. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(oxiran-2-yl)pyridine typically involves the bromination of 6-(oxiran-2-yl)pyridine. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(oxiran-2-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Epoxide Ring-Opening Reactions: The epoxide group can undergo ring-opening reactions with nucleophiles like alcohols, amines, or thiols, leading to the formation of different functionalized pyridine derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles for substitution and ring-opening reactions.
Catalysts: Palladium catalysts are often used in cross-coupling reactions involving this compound.
Major Products
The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while ring-opening with an alcohol can produce a hydroxyalkylpyridine .
Scientific Research Applications
2-Bromo-6-(oxiran-2-yl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-6-(oxiran-2-yl)pyridine involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the epoxide group. The bromine atom can be easily substituted, allowing the compound to form new bonds with other molecules. The epoxide group is highly reactive and can undergo ring-opening reactions, leading to the formation of new functional groups .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-oxiranyl-pyridine: Similar in structure but with the bromine atom at a different position on the pyridine ring.
2-Bromopyridine: Lacks the epoxide group, making it less reactive in certain types of chemical reactions.
Uniqueness
2-Bromo-6-(oxiran-2-yl)pyridine is unique due to the combination of the bromine atom and the epoxide group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C7H6BrNO |
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Molecular Weight |
200.03 g/mol |
IUPAC Name |
2-bromo-6-(oxiran-2-yl)pyridine |
InChI |
InChI=1S/C7H6BrNO/c8-7-3-1-2-5(9-7)6-4-10-6/h1-3,6H,4H2 |
InChI Key |
CKCOFAZPGAUMJA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C2=NC(=CC=C2)Br |
Origin of Product |
United States |
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